molecular formula C19H23BrN2O B4631014 1-(2-Bromophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea

1-(2-Bromophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea

Cat. No.: B4631014
M. Wt: 375.3 g/mol
InChI Key: RRHNYMLVFBBTET-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea is an organic compound that features a bromophenyl group and a tert-butylphenyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea typically involves the reaction of 2-bromophenyl isocyanate with 1-(4-tert-butylphenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially amines.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

1-(2-Bromophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea
  • 1-(2-Fluorophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea
  • 1-(2-Iodophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea

Uniqueness

1-(2-Bromophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity, distinguishing it from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[1-(4-tert-butylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O/c1-13(14-9-11-15(12-10-14)19(2,3)4)21-18(23)22-17-8-6-5-7-16(17)20/h5-13H,1-4H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHNYMLVFBBTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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